Octrizole

Description

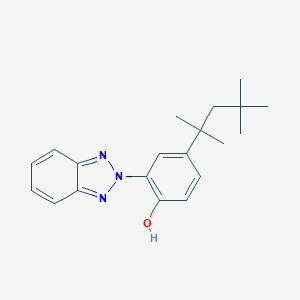

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAZLDLPUNDVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027522 | |

| Record name | Octrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3147-75-9 | |

| Record name | 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R775Y233N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Reaction Mechanism

The benzotriazole moiety is likely introduced via a nucleophilic substitution reaction, where a hydroxyl-substituted phenol reacts with a benzotriazole derivative under alkaline conditions. For this compound, the tert-octylphenol group (4-(1,1,3,3-tetramethylbutyl)phenol) serves as the phenolic component, which couples with 2-chlorobenzotriazole to form the final product.

Critical Parameters:

-

Temperature: Optimal coupling reactions for benzotriazoles occur between 80–120°C, as higher temperatures risk decomposition of the tert-octyl group.

-

Catalyst: Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) may enhance reaction efficiency by facilitating interfacial interactions.

Industrial-Scale Production Considerations

Industrial synthesis necessitates rigorous control over purity and yield. Key steps include:

-

Diazotization and Coupling: Initial formation of a diazonium salt from o-nitroaniline, followed by coupling with tert-octylphenol to yield an azo intermediate.

-

Hydrogenation: Reduction of the azo intermediate using hydrogen gas and palladium on carbon (Pd/C) to produce the final benzotriazole structure.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Temperature (°C) | Duration (h) | Yield (%) |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5 | 2 | 85–90 |

| Coupling | tert-Octylphenol, NaOH | 25–30 | 4 | 78–82 |

| Hydrogenation | H₂ (1 atm), Pd/C (5%) | 50–60 | 6 | 90–95 |

Analytical Preparation and Quality Control

Analytical methods for this compound preparation focus on isolating and quantifying the compound in biological and environmental matrices. These protocols are critical for assessing purity and stability during industrial production:

Sample Preparation Techniques

-

Protein Precipitation: Used for plasma samples, involving acetonitrile or methanol to denature proteins and isolate this compound.

-

Solid-Phase Extraction (SPE): C18 cartridges preconditioned with methanol and water achieve >90% recovery rates for this compound in environmental samples.

-

Liquid-Liquid Extraction (LLE): Ethyl acetate or dichloromethane extracts this compound from aqueous matrices, with recovery efficiencies of 82–88%.

Table 2: Analytical Performance Metrics for this compound

Chromatographic Characterization

Reverse-phase HPLC with UV detection (λ = 332 nm) is the gold standard for quantifying this compound. A typical method employs:

-

Column: C18 (150 mm × 4.6 mm, 5 μm)

-

Mobile Phase: Acetonitrile:water (70:30 v/v) with 0.1% formic acid

Physicochemical Properties Influencing Preparation

This compound’s physicochemical profile dictates solvent selection, reaction kinetics, and purification strategies:

Table 3: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 323.43 g/mol | |

| Melting Point | 106–108°C | |

| LogP (Octanol-Water) | 7.29 | |

| Solubility | Insoluble in water; soluble in methanol |

-

Solubility Considerations: Methanol and acetonitrile are preferred solvents for reactions and analytical preparations due to this compound’s hydrophobic tert-octyl group.

-

Thermal Stability: Degradation occurs above 240°C, necessitating low-temperature storage and processing.

Industrial Formulation and Stabilization

In commercial products, this compound is incorporated into polymers and cosmetics via melt-blending or solvent-casting methods:

Polymer Compatibility

Chemical Reactions Analysis

Types of Reactions: Octrizole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Addition: this compound can also undergo addition reactions, particularly with compounds that have multiple bonds.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogens, alkylating agents.

Addition Reagents: Alkenes, alkynes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Octrizole's chemical structure is represented as and it functions primarily by absorbing, reflecting, and scattering UV radiation, specifically UV-A and UV-B rays. This mechanism helps protect materials from degradation due to sunlight exposure.

Applications Overview

| Application Area | Description |

|---|---|

| Cosmetics | Utilized in sunscreens and skincare products to absorb harmful UV radiation, thereby preventing skin damage and aging. |

| Plastics | Acts as a UV stabilizer to prolong the lifespan of plastic products by preventing degradation from sunlight. |

| Coatings & Paints | Incorporated into coatings to enhance durability against UV light, making them suitable for outdoor use. |

| Material Science | Used in research to develop advanced materials with improved UV resistance for various applications including electronics. |

| Textile Treatments | Enhances the UV resistance of fabrics, ensuring longevity and color retention when exposed to sunlight. |

Detailed Case Studies

-

Cosmetic Applications

- A study evaluated the effectiveness of this compound in sunscreens, demonstrating that formulations containing this compound significantly reduced UV-induced erythema in human subjects. The study highlighted its role in enhancing SPF (Sun Protection Factor) ratings.

-

Plastics Industry

- Research conducted on the stability of polycarbonate plastics treated with this compound showed a marked improvement in resistance to yellowing and mechanical degradation when exposed to UV radiation over extended periods. This application is crucial for outdoor products like automotive parts and construction materials.

-

Material Science Innovations

- A recent study focused on developing a new composite material incorporating this compound for use in electronics. The findings indicated that the inclusion of this compound improved the material's thermal stability and UV resistance, paving the way for more durable electronic devices.

Toxicological Insights

Research has also investigated the potential toxicological effects of this compound. A notable study assessed its impact on zebrafish embryos, revealing possible thyroid-disrupting effects at certain concentrations. This highlights the importance of ongoing research into the safety profile of this compound in consumer products.

Regulatory Considerations

The National Toxicology Program (NTP) has included this compound in its assessments to evaluate potential carcinogenicity. Ongoing studies aim to establish a comprehensive safety profile for this compound across various applications.

Mechanism of Action

Octrizole functions by absorbing ultraviolet light and converting it into less harmful heat energy. This process involves the excitation of electrons within the molecule, which then release energy in the form of heat as they return to their ground state. This mechanism helps prevent UV light from penetrating the skin or degrading materials, thereby providing effective protection .

Comparison with Similar Compounds

Structural and Functional Comparison with Benzotriazole Derivatives

Benzotriazole derivatives are widely used for UV stabilization. Below is a comparative analysis of Octrizole with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Impact: this compound’s tetramethylbutyl group enhances photostability and compatibility with non-polar polymers like polypropylene . UV-360’s bulkier structure improves performance in high-temperature engineering plastics .

- Synergy with HALS : this compound’s synergy with HALS is well-documented, whereas Bumetrizole requires additional antioxidants for comparable efficacy .

Toxicity and Environmental Impact

Table 2: Toxicological and Environmental Profiles

Key Findings :

- Environmental Concerns : this compound is prioritized in PBT (persistence, bioaccumulation, toxicity) screenings, but UV-360 poses higher chronic risks to aquatic ecosystems .

Performance in Polymer Systems

Table 3: Efficacy in Polymer Matrices

Advantages of this compound :

- Thermal Stability : Retains efficacy at processing temperatures up to 300°C , outperforming salicylate derivatives like Homosalate, which degrade above 150°C .

Biological Activity

Octrizole, also known as UV-329, is a benzotriazole-based compound primarily used as a UV filter in various cosmetic and industrial applications. Its biological activity has garnered attention due to its potential environmental and health impacts, particularly concerning endocrine disruption and photostability. This article reviews the current understanding of this compound's biological activity, including its mechanisms, effects on human health, and environmental implications.

This compound is characterized by its ability to absorb UV radiation, thus protecting products from photodegradation. Its chemical structure allows it to function effectively as a UV stabilizer in plastics and cosmetics. The compound is often used in formulations to enhance the stability of other ingredients against UV light.

This compound operates primarily through the following mechanisms:

- UV Absorption : this compound absorbs UV radiation, preventing it from reaching deeper layers of the skin or degrading other components in formulations.

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which could mitigate oxidative stress in biological systems.

Endocrine Disruption

Research indicates that this compound may have endocrine-disrupting properties. A study evaluating various benzotriazole derivatives found that this compound exhibited estrogenic activity in vitro, suggesting potential interactions with hormone receptors . This raises concerns about its long-term effects on human health, particularly regarding reproductive health and developmental processes.

Toxicological Studies

Toxicological assessments have revealed varying degrees of toxicity associated with this compound exposure:

- In Vitro Studies : Experiments have shown that this compound can activate G protein-coupled receptors (GPCRs), which are crucial for many physiological processes . This activation may lead to unintended biological responses.

- Environmental Toxicity : Studies have detected this compound in environmental samples, indicating its persistence and potential bioaccumulation. Its presence in water bodies raises concerns about aquatic life exposure and ecosystem health .

Case Study 1: Environmental Monitoring

A study conducted in Shandong Peninsula, China, highlighted the prevalence of this compound in agricultural soils contaminated with plastic film mulching. The compound was detected at concentrations reaching 6.09 ng/g dry weight, indicating significant environmental exposure . This study underscores the importance of monitoring such compounds to assess their ecological impact.

Case Study 2: Human Biomonitoring

In a biomonitoring study of cosmetic products, this compound was identified among several UV filters found in human urine samples. This finding suggests systemic absorption following dermal application of products containing this compound, raising concerns about cumulative exposure from multiple sources .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Octrizole, and how do they influence experimental design?

- Answer : this compound (CAS 3147-75-9) is a benzotriazole derivative with the molecular formula C20H25N3O, primarily used as a UV absorber in industrial applications. Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Limited in polar solvents; soluble in hydrocarbons | |

| Stability | Resists photodegradation under UV exposure |

- For experimental design, prioritize spectroscopic characterization (e.g., UV-Vis for absorption profiles, NMR for structural confirmation) and solubility tests to determine compatible solvents for formulation studies .

Q. What validated analytical methods are recommended for assessing this compound purity in laboratory settings?

- Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 300–350 nm) for purity analysis. Calibrate with reference standards and validate method precision via triplicate runs. Complement with mass spectrometry (MS) to detect impurities at trace levels .

Q. How should researchers control environmental variables when testing this compound’s UV absorption efficacy?

- Answer :

- Light Source : Standardize UV intensity (e.g., 365 nm, 1.5 mW/cm²) using calibrated radiometers.

- Temperature : Conduct experiments in controlled chambers (±1°C).

- Sample Thickness : Use uniform film thickness (e.g., 10 µm) for consistency.

- Reference ASTM G154 for accelerated weathering protocols to ensure reproducibility .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies between computational predictions and experimental observations of this compound’s photostability?

- Answer :

- Step 1 : Compare density functional theory (DFT) simulations of degradation pathways with experimental LC-MS data to identify unaccounted reaction intermediates.

- Step 2 : Validate hypotheses via isotopic labeling (e.g., <sup>13</sup>C) to trace degradation products.

- Step 3 : Adjust computational models to include solvent effects or matrix interactions observed empirically .

Q. How can multivariate analysis optimize this compound’s performance in multi-component UV protection systems?

- Answer :

- Design : Use a factorial design (e.g., 2<sup>k</sup>) to test interactions with co-stabilizers (e.g., hindered amine light stabilizers).

- Metrics : Measure synergistic effects via UV transmittance and mechanical durability (e.g., tensile strength).

- Analysis : Apply principal component analysis (PCA) to correlate formulation variables with performance outcomes .

Q. What strategies address batch-to-batch variability in this compound’s photodegradation studies?

- Answer :

- Root Cause Analysis : Characterize raw material impurities (e.g., via GC-MS) and synthesis byproducts.

- Process Control : Implement strict reaction monitoring (e.g., in situ FTIR for intermediate tracking).

- Statistical Tools : Use control charts (X-bar and R charts) to detect outliers in degradation rates .

Methodological Guidelines

- Data Integrity : Maintain raw datasets (e.g., spectral files, chromatograms) in accessible repositories with metadata for replication .

- Literature Review : Cross-reference synthetic protocols from peer-reviewed journals (e.g., Med. Chem. Commun.) to identify best practices for reproducibility .

- Ethical Considerations : Disclose all modifications to established methods to avoid selective reporting bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.